molecular formula C9H14F3NO B5918786 N-cycloheptyl-2,2,2-trifluoroacetamide

N-cycloheptyl-2,2,2-trifluoroacetamide

Cat. No.: B5918786
M. Wt: 209.21 g/mol
InChI Key: TUHBKESOIAKHHR-UHFFFAOYSA-N
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Description

N-cycloheptyl-2,2,2-trifluoroacetamide is an organic compound with the molecular formula C9H14F3NO. It is characterized by the presence of a cycloheptyl group attached to a trifluoroacetamide moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2,2,2-trifluoroacetamide typically involves the reaction of cycloheptylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cycloheptylamine+Trifluoroacetic anhydrideThis compound\text{Cycloheptylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} Cycloheptylamine+Trifluoroacetic anhydride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form cycloheptylamine and trifluoroacetic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.

Major Products:

    Substitution Reactions: Depending on the nucleophile, various substituted products can be formed.

    Hydrolysis: The primary products are cycloheptylamine and trifluoroacetic acid.

Scientific Research Applications

N-cycloheptyl-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2,2,2-trifluoroacetamide involves its interaction with various molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The cycloheptyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-methyl-2,2,2-trifluoroacetamide
  • N,N-dimethyl-2,2,2-trifluoroacetamide

Comparison: N-cycloheptyl-2,2,2-trifluoroacetamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its methyl and dimethyl counterparts. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior.

Properties

IUPAC Name

N-cycloheptyl-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO/c10-9(11,12)8(14)13-7-5-3-1-2-4-6-7/h7H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHBKESOIAKHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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